molecular formula C11H14N4O3S2 B2579117 N-(2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl)thiophene-2-carboxamide CAS No. 1798484-15-7

N-(2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl)thiophene-2-carboxamide

Cat. No.: B2579117
CAS No.: 1798484-15-7
M. Wt: 314.38
InChI Key: QQTPOSMIMZKEQY-UHFFFAOYSA-N
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Description

N-(2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl)thiophene-2-carboxamide is a synthetic organic compound that features a thiophene ring, an imidazole ring, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl)thiophene-2-carboxamide typically involves multiple steps:

    Formation of the Imidazole Derivative: The starting material, 1-methylimidazole, is sulfonated using chlorosulfonic acid to form 1-methyl-1H-imidazole-4-sulfonyl chloride.

    Amidation Reaction: The sulfonyl chloride is then reacted with ethylenediamine to form N-(2-aminoethyl)-1-methyl-1H-imidazole-4-sulfonamide.

    Coupling with Thiophene Carboxylic Acid: The final step involves coupling the sulfonamide derivative with thiophene-2-carboxylic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-(2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonamide group can be reduced to an amine under specific conditions.

    Substitution: The imidazole ring can participate in electrophilic substitution reactions, particularly at the 2-position.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.

    Substitution: Electrophilic reagents like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Alkylated or acylated imidazole derivatives.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for developing new drugs due to its unique structural features.

    Biological Studies: Its interactions with biological targets can be studied to understand its mechanism of action.

    Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism by which N-(2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl)thiophene-2-carboxamide exerts its effects involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzymes, potentially inhibiting their activity. The sulfonamide group can mimic natural substrates of enzymes, leading to competitive inhibition. The thiophene ring may interact with hydrophobic pockets in proteins, enhancing binding affinity.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(1H-imidazole-4-sulfonamido)ethyl)thiophene-2-carboxamide: Lacks the methyl group on the imidazole ring.

    N-(2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl)benzamide: Contains a benzene ring instead of a thiophene ring.

Uniqueness

N-(2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl)thiophene-2-carboxamide is unique due to the combination of its structural elements, which confer specific chemical and biological properties. The presence of both the thiophene and imidazole rings, along with the sulfonamide group, makes it a versatile compound for various applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-[2-[(1-methylimidazol-4-yl)sulfonylamino]ethyl]thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O3S2/c1-15-7-10(13-8-15)20(17,18)14-5-4-12-11(16)9-3-2-6-19-9/h2-3,6-8,14H,4-5H2,1H3,(H,12,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQTPOSMIMZKEQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)S(=O)(=O)NCCNC(=O)C2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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